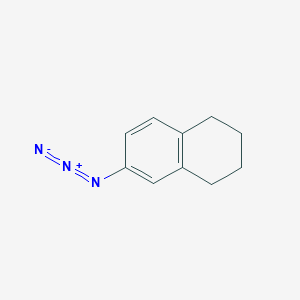

6-Azido-1,2,3,4-tetrahydronaphthalene

Description

6-Azido-1,2,3,4-tetrahydronaphthalene is a bicyclic aromatic compound featuring a partially saturated naphthalene core substituted with an azide (-N₃) group at the 6-position. This compound is of significant interest in synthetic organic chemistry due to its utility as a precursor in photolytic reactions to generate nitrogen-containing heterocycles, such as benzazepines and thienoazepines . Its synthesis typically involves the reduction of nitro derivatives or diazotization followed by azide substitution, as demonstrated in the preparation of 6-azido-2,3-dihydrobenzo[b]thiophene .

Properties

CAS No. |

117103-54-5 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

6-azido-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C10H11N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 |

InChI Key |

LJBIYTMVXKOVTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-1,2,3,4-tetrahydronaphthalene typically involves the azidation of 1,2,3,4-tetrahydronaphthalene. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the tetrahydronaphthalene ring. This reaction can be facilitated by using azidotrimethylsilane (TMSN3) as the azide source in the presence of a catalyst like copper(II) triflate (Cu(OTf)2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale azidation processes using continuous-flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of azidation reactions more safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Azido-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The azide group can participate in substitution reactions to form other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Reagents like sodium azide (NaN3) in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Nitro-1,2,3,4-tetrahydronaphthalene.

Reduction: Amino-1,2,3,4-tetrahydronaphthalene.

Substitution: Various substituted tetrahydronaphthalenes depending on the substituent introduced.

Scientific Research Applications

6-Azido-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of other azido compounds.

Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.

Mechanism of Action

The mechanism of action of 6-Azido-1,2,3,4-tetrahydronaphthalene involves the reactivity of the azide group. Azides are known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the azide group reacts with alkynes to form stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Comparisons

6-Azido vs. Brominated Derivatives

- 6-Azido-1,2,3,4-tetrahydronaphthalene : The azide group enables photolytic cleavage to form nitrene intermediates, which undergo intramolecular cyclization to yield benzazepines (e.g., 1,2,3,4-tetrahydro-1H-3-benzazepines) . This reactivity is distinct from halogenated analogs.

- Brominated Analogs (e.g., 5,8-dibromo-1-oxo-1,2,3,4-tetrahydronaphthalene) : Bromination at the 5- and 8-positions of the benzannelated ring enhances electrophilic aromatic substitution. These derivatives exhibit stability and utility as stabilizing agents for cholera sera, attributed to their electron-withdrawing bromo substituents .

Azido vs. Methyl-Substituted Derivatives

- 1,3-Dimethylnaphthalene : Unlike the azido derivative, methyl groups enhance hydrophobicity and are used in environmental analysis as reference standards . The absence of reactive functional groups limits its application in cyclization reactions.

- This compound : The azide group introduces photochemical reactivity, enabling applications in medicinal chemistry for heterocycle synthesis .

Market and Industrial Relevance

- 1,2,3,4-Tetrahydronaphthalene (Parent Compound) : Widely utilized in fragrance and polymer industries, with a robust global market presence in Europe and Asia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.